molecular formula C26H26N2O5S2 B314642 ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B314642
M. Wt: 510.6 g/mol
InChI Key: BQZGMLACNWMKLH-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and various functional groups such as methoxy, methyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea. In this case, 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and thiourea are used as starting materials. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) in ethanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Biginelli reaction conditions to achieve higher yields and purity. This can include the use of alternative catalysts, solvents, and reaction conditions to scale up the process efficiently. Additionally, purification techniques such as recrystallization and chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-5-(2,4-DIMETHOXYPHENYL)-7-METHYL-2-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit enzymes or receptors involved in microbial growth or cancer cell proliferation. The presence of functional groups such as the thiazole and pyrimidine rings may play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-2-[4-(methylsulfanyl)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the substituents on the phenyl and pyrimidine rings

Properties

Molecular Formula

C26H26N2O5S2

Molecular Weight

510.6 g/mol

IUPAC Name

ethyl (2Z)-5-(2,4-dimethoxyphenyl)-7-methyl-2-[(4-methylsulfanylphenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H26N2O5S2/c1-6-33-25(30)22-15(2)27-26-28(23(22)19-12-9-17(31-3)14-20(19)32-4)24(29)21(35-26)13-16-7-10-18(34-5)11-8-16/h7-14,23H,6H2,1-5H3/b21-13-

InChI Key

BQZGMLACNWMKLH-BKUYFWCQSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC=C(C=C4)SC)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=O)C(=CC4=CC=C(C=C4)SC)S2)C

Origin of Product

United States

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